6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinic acid with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound with a similar core structure.
2,6-Dimethyl-1,6-naphthyridine: A derivative with additional methyl groups.
6-Chloro-1,6-naphthyridine: A halogenated derivative with different reactivity.
Uniqueness
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
OSENVICBDRPGEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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